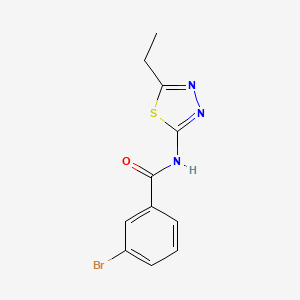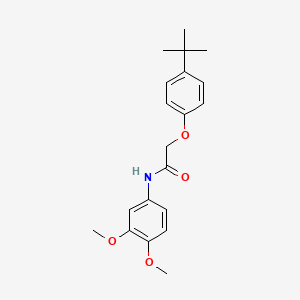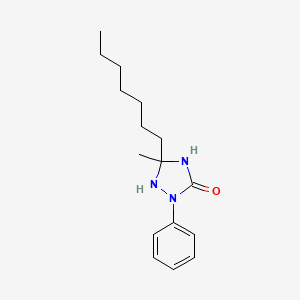
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound has an average mass of 346.631 Da and a monoisotopic mass of 344.933807 Da .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .Scientific Research Applications
Anticancer Activity
1,3,4-thiadiazole and its derivatives, including “3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide”, have been identified as potential anticancer agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Antibacterial Activity
New 1,3,4-thiadiazole derivatives have been synthesized and their antibacterial activity has been studied . These compounds have shown inhibitory effects on various bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis .
Antifungal Activity
1,3,4-thiadiazole derivatives have also been reported to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Antimycobacterial Activity
These compounds have shown antimycobacterial activity, which means they could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Analgesic and Anti-inflammatory Activity
1,3,4-thiadiazole derivatives have demonstrated analgesic and anti-inflammatory activities . This suggests that they could be used in the development of new pain relief and anti-inflammatory medications.
Antipsychotic and Antidepressant Activity
These compounds have shown potential as antipsychotic and antidepressant agents . This opens up possibilities for their use in the treatment of various mental health disorders.
Anticonvulsant Activity
1,3,4-thiadiazole derivatives have been found to possess anticonvulsant properties . This suggests that they could be used in the development of new treatments for conditions like epilepsy.
Anti-leishmanial Activity
These compounds have demonstrated anti-leishmanial activity . This means they could potentially be used in the treatment of leishmaniasis, a disease caused by the Leishmania parasite.
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives, which include this compound, can interact strongly with biological targets due to their mesoionic character .
Mode of Action
Thiadiazole derivatives are known to cross cellular membranes and interact strongly with biological targets . This interaction can lead to a variety of biological activities.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom , which could impact their bioavailability.
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.
properties
IUPAC Name |
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS/c1-2-9-14-15-11(17-9)13-10(16)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNCWXVVPGKOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B5133063.png)

![2-[(2-fluorobenzoyl)amino]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5133066.png)
![methyl 4-{5-[(methyl{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5133072.png)


![ethyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5133085.png)
![2-(2-fluorophenyl)-N-[2-(3-hydroxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5133093.png)

![2-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzamide](/img/structure/B5133103.png)

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5133126.png)
![2-[(2-fluorophenoxy)methyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B5133133.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133144.png)